molecular formula C9H6F3N3O B1294126 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 949321-50-0

2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Cat. No.: B1294126
CAS No.: 949321-50-0
M. Wt: 229.16 g/mol
InChI Key: ZYBYHCUUUQINQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a useful research compound. Its molecular formula is C9H6F3N3O and its molecular weight is 229.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

Given the compound’s potential for optical applications and its cytotoxic activities against various cancer cell lines, future research could explore these areas further . Additionally, the development of greener and more efficient synthesis methods could also be a focus .

Biochemical Analysis

Biochemical Properties

2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been reported to act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression . Additionally, it has shown inhibitory activity against checkpoint kinase 1 (Chk1), BRAF kinase, and Aurora-A kinase . These interactions highlight the compound’s potential as a modulator of cell proliferation and survival pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to exhibit cytotoxicity against cancer cell lines such as HeLa, MCF-7, HepG2, and HCT-116 . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CDKs and Chk1 can lead to cell cycle arrest and apoptosis, thereby inhibiting cancer cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound’s inhibitory activity against CDKs involves binding to the ATP-binding site, thereby preventing ATP from accessing the kinase and inhibiting its activity . Similarly, its interaction with Chk1 and other kinases involves binding to their active sites, leading to enzyme inhibition and subsequent modulation of downstream signaling pathways . These molecular interactions result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under standard storage conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings underscore the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These observations highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that may retain or alter the compound’s biological activity. The involvement of specific cytochrome P450 enzymes in the metabolism of this compound has been reported .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to interact with efflux transporters such as P-glycoprotein, which can influence its cellular accumulation and distribution . Additionally, binding to plasma proteins may affect the compound’s bioavailability and tissue distribution . These interactions play a crucial role in determining the compound’s pharmacokinetic profile.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been observed to localize primarily in the cytoplasm and nucleus of cells . Its presence in the nucleus is consistent with its role in modulating gene expression and cell cycle regulation. Additionally, specific post-translational modifications, such as phosphorylation, may influence the compound’s localization and activity within different cellular compartments .

Properties

IUPAC Name

2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O/c1-5-6(4-16)8-13-3-2-7(9(10,11)12)15(8)14-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBYHCUUUQINQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.